molecular formula C4H6O3 B13079199 Trans-2-hydroxycyclopropane-1-carboxylic acid

Trans-2-hydroxycyclopropane-1-carboxylic acid

Cat. No.: B13079199
M. Wt: 102.09 g/mol
InChI Key: SHFNREFETDKOIF-PWNYCUMCSA-N
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Description

Trans-2-hydroxycyclopropane-1-carboxylic acid is a non-natural compound with an intriguing three-membered cyclopropane ring Its chemical structure consists of a cyclopropane ring attached to a carboxylic acid group and a hydroxyl group The trans configuration indicates that the hydroxyl and carboxylic acid substituents are on opposite sides of the cyclopropane ring

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for trans-2-hydroxycyclopropane-1-carboxylic acid. One common approach involves the cyclization of an appropriate precursor, such as an alkene or an alkyne, followed by hydroxylation at the cyclopropane ring. The choice of starting material and reaction conditions can vary, but the goal is to form the cyclopropane ring while maintaining the desired stereochemistry.

Industrial Production:: While not widely produced industrially, this compound can be synthesized on a laboratory scale. Researchers continue to explore efficient and scalable methods for its production.

Chemical Reactions Analysis

Reactions::

    Hydroxylation: The hydroxyl group in trans-2-hydroxycyclopropane-1-carboxylic acid makes it susceptible to hydroxylation reactions. These reactions introduce additional hydroxyl groups or modify existing ones.

    Acid-Base Reactions: As a carboxylic acid, it can participate in acid-base reactions, forming salts or esters.

    Ring-Opening Reactions: The strained cyclopropane ring can undergo ring-opening reactions, leading to various products.

Common Reagents and Conditions::
  • Hydroxylation: Typically performed using strong oxidizing agents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
  • Acid-Base Reactions: Reaction with bases (e.g., sodium hydroxide) or acids (e.g., hydrochloric acid).
  • Ring-Opening: Requires nucleophiles (e.g., amines) or strong acids.

Scientific Research Applications

    Medicinal Chemistry: Researchers explore its use as a scaffold for drug design due to its unique structure.

    Biological Studies: It may serve as a probe for investigating enzyme mechanisms or protein-ligand interactions.

    Chemical Biology: Understanding its reactivity can shed light on cyclopropane-containing natural products.

Mechanism of Action

The exact mechanism of action for trans-2-hydroxycyclopropane-1-carboxylic acid remains an active area of research. It likely interacts with enzymes or receptors due to its structural features.

Comparison with Similar Compounds

Properties

Molecular Formula

C4H6O3

Molecular Weight

102.09 g/mol

IUPAC Name

(1R,2R)-2-hydroxycyclopropane-1-carboxylic acid

InChI

InChI=1S/C4H6O3/c5-3-1-2(3)4(6)7/h2-3,5H,1H2,(H,6,7)/t2-,3-/m1/s1

InChI Key

SHFNREFETDKOIF-PWNYCUMCSA-N

Isomeric SMILES

C1[C@H]([C@@H]1O)C(=O)O

Canonical SMILES

C1C(C1O)C(=O)O

Origin of Product

United States

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